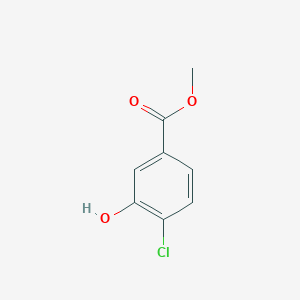

Methyl 4-chloro-3-hydroxybenzoate

Description

Properties

IUPAC Name |

methyl 4-chloro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYWGSFSTNIJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473735 | |

| Record name | Methyl 4-chloro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166272-81-7 | |

| Record name | Methyl 4-chloro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-chloro-3-hydroxybenzoate, a valuable intermediate in pharmaceutical research and organic synthesis. This document details the primary synthesis pathway, experimental protocols, and relevant quantitative data to support researchers and professionals in the field of drug development.

Introduction

This compound is a substituted benzoic acid ester that serves as a key building block in the synthesis of various biologically active molecules. Its precursor, 4-chloro-3-hydroxybenzoic acid, has been identified as a potential inhibitor of influenza endonuclease and a component in the synthesis of Tie-2 kinase inhibitors, highlighting the pharmaceutical relevance of this structural motif. This guide focuses on the efficient and accessible synthesis of this compound via Fischer esterification.

Primary Synthesis Pathway: Fischer Esterification

The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-chloro-3-hydroxybenzoic acid, with methanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.

Reaction Scheme:

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar hydroxybenzoate esters.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-chloro-3-hydroxybenzoic acid | ≥98% | Commercially Available |

| Methanol (anhydrous) | ACS Grade | Commercially Available |

| Sulfuric acid (concentrated) | ACS Grade | Commercially Available |

| Sodium bicarbonate (saturated solution) | Laboratory Grade | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

| Anhydrous sodium sulfate | Laboratory Grade | Commercially Available |

| Deionized water | --- | --- |

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-hydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.3 eq) dropwise to the methanolic solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The bicarbonate solution neutralizes the acidic catalyst and any unreacted carboxylic acid.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of substituted methyl benzoates via Fischer esterification. The values for this compound are predicted based on analogous reactions.

| Parameter | Value | Reference/Comment |

| Reactants | ||

| 4-chloro-3-hydroxybenzoic acid | 1.0 g (5.79 mmol) | Starting material |

| Methanol | 30 mL | Reagent and solvent |

| Sulfuric acid (conc.) | 0.3 mL (5.6 mmol) | Catalyst |

| Reaction Conditions | ||

| Temperature | 60-70 °C | Reflux |

| Time | 12 hours | Typical reaction time |

| Product | ||

| Expected Yield | ~80-90% | Based on similar reactions |

| Appearance | White to off-white solid | Expected |

| Melting Point | Not reported | To be determined |

| Spectroscopic Data (Predicted) | ||

| ¹H NMR (CDCl₃) | δ ~3.9 (s, 3H, OCH₃), ~7.0-7.8 (m, 3H, Ar-H) | Predicted chemical shifts |

| ¹³C NMR (CDCl₃) | δ ~52 (OCH₃), ~115-158 (Ar-C), ~166 (C=O) | Predicted chemical shifts |

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the Fischer esterification process for the synthesis of this compound.

Caption: Fischer esterification of 4-chloro-3-hydroxybenzoic acid.

Experimental Workflow Diagram

This diagram outlines the key steps in the synthesis, purification, and characterization of this compound.

Caption: Workflow for this compound synthesis.

"Methyl 4-chloro-3-hydroxybenzoate" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-hydroxybenzoate is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structural features make it a valuable building block for the development of complex molecular architectures, particularly in the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in contemporary drug discovery.

Chemical Structure and Properties

This compound is a methyl ester of 4-chloro-3-hydroxybenzoic acid. The molecule consists of a benzene ring substituted with a chloro group, a hydroxyl group, and a methyl ester group at positions 4, 3, and 1, respectively.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 166272-81-7 | [1] |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 100-101 °C | [1] |

| Boiling Point (Predicted) | 288.3 ± 20.0 °C | [1] |

| Density (Predicted) | 1.354 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 7.68 ± 0.10 | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl ester protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source(s) |

| 10.69 | s | 1H | OH | [2] |

| 7.55 | d, J=2.10 Hz | 1H | ArH | [2] |

| 7.49 | d, J=8.40 Hz | 1H | ArH | [2] |

| 7.36-7.40 | m | 1H | ArH | [2] |

| 3.83-3.85 | d, J=8.40Hz | 3H | OCH₃ | [2] |

Infrared (IR) Spectroscopy: While a specific spectrum is not readily available, characteristic peaks would be expected for the O-H stretch of the phenol, the C=O stretch of the ester, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations.[3]

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed the generation of this compound, with fragmentation patterns matching spectra in the NIST database.[4] The expected molecular ion peak [M]+ would be at m/z 186, with a characteristic M+2 peak due to the chlorine isotope.

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes are detailed below.

Method 1: Fischer Esterification of 4-chloro-3-hydroxybenzoic acid

This is a classical acid-catalyzed esterification.

References

- 1. This compound | 166272-81-7 [sigmaaldrich.com]

- 2. 3337-59-5 | Methyl 3,5-dichloro-4-hydroxybenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. In Vivo Chemiluminescent Imaging Agents for Nitroreductase and Tissue Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 4-chloro-3-hydroxybenzoate" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-hydroxybenzoate, systematically named Methyl 3-chloro-4-hydroxybenzoate according to IUPAC nomenclature, is a halogenated phenolic compound. This guide provides an in-depth overview of its chemical properties, synthesis, and significant role as a key intermediate in the development of therapeutic agents, particularly human glucagon receptor (hGluR) antagonists. The antagonism of the glucagon receptor is a promising strategy for the management of hyperglycemia and type 2 diabetes. Glucagon, a peptide hormone, opposes the action of insulin by stimulating hepatic glucose production. In diabetic states, elevated glucagon levels contribute to hyperglycemia. By blocking the glucagon receptor, these antagonists can effectively reduce hepatic glucose output and improve glycemic control.

Chemical and Physical Properties

Methyl 3-chloro-4-hydroxybenzoate is a white solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 3964-57-6 | [1] |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| IUPAC Name | methyl 3-chloro-4-hydroxybenzoate | [1] |

| Appearance | White solid | |

| Melting Point | 134-137 °C | |

| Boiling Point | 274.6 °C at 760 mmHg | |

| Solubility | Soluble in methanol and ethyl acetate |

Experimental Protocols

Synthesis of Methyl 3-chloro-4-hydroxybenzoate

A common and efficient method for the synthesis of Methyl 3-chloro-4-hydroxybenzoate is through the esterification of 3-chloro-4-hydroxybenzoic acid.

Materials:

-

3-chloro-4-hydroxybenzoic acid

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a solution of 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (3 mL, 56.3 mmol).

-

The reaction mixture is then heated to 60 °C and stirred for 12 hours under reflux.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The methanol is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is partitioned between a saturated aqueous solution of sodium bicarbonate and ethyl acetate (3 x 30 mL) in a separatory funnel.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and then filtered.

-

The solvent is evaporated under reduced pressure to yield the final product, methyl 3-chloro-4-hydroxybenzoate, as a white solid.

Role in Drug Discovery and Development

Methyl 3-chloro-4-hydroxybenzoate serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. Its primary documented application is in the preparation of potent and selective human glucagon receptor (hGluR) antagonists. These antagonists are being investigated for the treatment of type 2 diabetes.

Glucagon Receptor Signaling Pathway

The end-products synthesized from Methyl 3-chloro-4-hydroxybenzoate act by antagonizing the glucagon receptor, thereby inhibiting its signaling cascade. The binding of glucagon to its G-protein coupled receptor (GPCR) on hepatocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates downstream targets, ultimately resulting in increased glycogenolysis and gluconeogenesis, and consequently, higher blood glucose levels. Human glucagon receptor antagonists block the initial binding of glucagon, thus preventing this entire cascade.

Experimental Workflow for Synthesis of a Human Glucagon Receptor Antagonist

The synthesis of a human glucagon receptor antagonist using Methyl 3-chloro-4-hydroxybenzoate as a starting material involves a multi-step process. The following diagram illustrates a generalized workflow for such a synthesis.

Conclusion

Methyl 3-chloro-4-hydroxybenzoate is a valuable reagent in medicinal chemistry and drug discovery. Its utility as a precursor for the synthesis of human glucagon receptor antagonists highlights its importance in the development of novel therapeutics for type 2 diabetes. The information and protocols provided in this guide are intended to support researchers and scientists in their efforts to explore the potential of this compound and its derivatives in addressing significant health challenges.

References

Spectroscopic Profile of Methyl 3-chloro-4-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-chloro-4-hydroxybenzoate, an important intermediate in pharmaceutical synthesis. Due to the limited availability of public data for Methyl 4-chloro-3-hydroxybenzoate, this document focuses on its close structural isomer, Methyl 3-chloro-4-hydroxybenzoate (CAS No: 3964-57-6). The provided data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are crucial for the structural elucidation and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl 3-chloro-4-hydroxybenzoate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.97 | s | 1H | Ar-H |

| 7.90 | d, J = 7.6 Hz | 1H | Ar-H |

| 7.48 - 7.45 | m | 1H | Ar-H |

| 7.38 – 7.30 | m | 1H | Ar-H |

| 3.90 | s | 3H | -OCH₃ |

| 7.06 | d, J = 8.8 Hz | 1H | Ar-H |

Note: The available data from different sources shows slight variations, which can be attributed to different experimental conditions. The data presented here is a composite from available literature.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 165.7 | C=O (Ester) |

| 134.3 | Ar-C |

| 132.8 | Ar-C |

| 131.8 | Ar-C |

| 129.6 | Ar-C |

| 127.6 | Ar-C |

| 52.3 | -OCH₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3400 | O-H stretch (phenolic) |

| ~3000 | C-H stretch (aromatic) |

| ~1700 | C=O stretch (ester) |

| ~1600, ~1450 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (ester) |

| ~800-600 | C-Cl stretch |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film).

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 186 | [M]⁺ (Molecular ion) |

| 155 | [M - OCH₃]⁺ |

| 157 | Isotopic peak for [M - OCH₃]⁺ due to ³⁷Cl |

| 127 | [M - COOCH₃]⁺ |

Note: The mass spectrum of chlorinated compounds shows a characteristic M+2 peak due to the presence of the ³⁷Cl isotope.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of Methyl 3-chloro-4-hydroxybenzoate is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

Data Acquisition:

-

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation: Approximately 1-2 mg of the solid sample is ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: The powder is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The absorbance or transmittance spectrum is plotted, and the characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this guide for Methyl 3-chloro-4-hydroxybenzoate has been compiled from various public sources. While efforts have been made to ensure accuracy, this information should be used for reference purposes. It is highly recommended to acquire and interpret spectra on your specific sample for definitive structural confirmation. The data for the requested compound, this compound, was not found in the searched databases.

References

The Versatile Scaffold: Methyl 4-chloro-3-hydroxybenzoate as a Launchpad for Novel Compound Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the identification of versatile starting materials is paramount to the efficient development of novel therapeutic agents. Methyl 4-chloro-3-hydroxybenzoate, a readily available and synthetically tractable building block, has emerged as a valuable scaffold for the generation of diverse molecular architectures with a wide spectrum of biological activities. Its unique substitution pattern, featuring a reactive hydroxyl group, a strategically positioned chlorine atom, and a methyl ester, provides multiple avenues for chemical modification, enabling the exploration of vast chemical space. This technical guide delves into the utility of this compound as a starting material for the synthesis of innovative compounds, providing detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to empower researchers in their quest for next-generation therapeutics.

I. Core Synthetic Transformations and Derivative Classes

This compound serves as a versatile precursor for a variety of compound classes, primarily through modifications at its hydroxyl and ester functionalities. Key synthetic transformations include etherification, esterification, amidation, and cyclization reactions, leading to the creation of novel derivatives with tailored pharmacological profiles.

Ether Derivatives

The phenolic hydroxyl group of this compound is a prime site for etherification, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical properties and biological target interactions.

Experimental Protocol: General Procedure for O-Alkylation

A mixture of this compound (1.0 eq.), an appropriate alkyl halide (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) is stirred at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ether derivative.

Amide Derivatives

Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling, is a common strategy to introduce diverse amine functionalities. This approach has been successfully employed in the synthesis of potent enzyme inhibitors.

Experimental Protocol: Synthesis of 4-chloro-3-hydroxybenzoic acid

To a solution of this compound in a mixture of methanol and water, an excess of a strong base like sodium hydroxide or lithium hydroxide is added. The mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). The reaction is then cooled, and the methanol is removed under reduced pressure. The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration, washed with cold water, and dried.

Experimental Protocol: General Procedure for Amide Coupling

To a solution of 4-chloro-3-hydroxybenzoic acid (1.0 eq.) in a suitable solvent such as DMF or dichloromethane (DCM), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) are added. The desired amine (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature overnight. The solvent is removed in vacuo, and the residue is partitioned between an organic solvent and water. The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated. The crude amide is purified by chromatography or recrystallization.

Heterocyclic Derivatives

The bifunctional nature of this compound and its derivatives makes it an excellent precursor for the synthesis of various heterocyclic systems, including benzoxazinones and other fused ring structures. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

II. Applications in Drug Discovery

The derivatives synthesized from this compound have shown promise in several therapeutic areas, demonstrating the versatility of this starting material.

Anticancer Agents: EGFR Tyrosine Kinase Inhibitors

A notable application of this scaffold is in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for cancer therapy. By strategically modifying the core structure, researchers have synthesized novel 4-amino-3-chloro benzoate ester derivatives, including 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides, that exhibit potent inhibitory activity against EGFR.

Synthetic Workflow for EGFR Inhibitors

Caption: Synthetic pathways to EGFR inhibitors.

Quantitative Data: Biological Activity of EGFR Inhibitors

| Compound Class | Representative Compound | Target | IC₅₀ (µM) |

| 1,3,4-Oxadiazole | N3a-d | EGFR | Varies |

| Benzohydrazone | N4a-c | EGFR | Varies |

| Hydrazine-1-carbothioamide | N5a | EGFR | Potent Inhibition |

Experimental Protocol: Synthesis of Methyl 4-chloro-3-(2-hydrazinyl-2-oxoethoxy)benzoate

To a solution of this compound in acetone, anhydrous potassium carbonate and ethyl bromoacetate were added. The mixture was refluxed for 12 hours. After cooling, the solid was filtered off, and the solvent was evaporated. The resulting residue was dissolved in ethanol, and hydrazine hydrate was added. The reaction mixture was refluxed for 8 hours. The solvent was removed under reduced pressure, and the resulting solid was washed with water and recrystallized from ethanol to give the desired product.

Experimental Protocol: EGFR Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against EGFR tyrosine kinase was evaluated using a standard kinase assay kit. The assay measures the amount of ADP produced, which is proportional to the kinase activity. The IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Anti-inflammatory and Analgesic Agents

While direct synthesis from this compound is less documented in the readily available literature, the structural similarity to precursors of anti-inflammatory and analgesic compounds suggests its potential in these areas. For instance, derivatives of hydroxybenzoic acid have been explored for their anti-inflammatory effects by targeting key signaling pathways.

Signaling Pathway: NF-κB and MAPK in Inflammation

Caption: Inhibition of inflammatory signaling pathways.

III. Future Directions and Conclusion

This compound is a cost-effective and versatile starting material with significant potential in the synthesis of novel compounds for drug discovery. The examples provided in this guide highlight its utility in generating potent anticancer agents and suggest its applicability in developing therapeutics for inflammatory diseases and pain. The synthetic tractability of this scaffold allows for the creation of large and diverse compound libraries, which, when coupled with high-throughput screening, can accelerate the identification of new lead compounds.

Future research should focus on expanding the repertoire of heterocyclic systems derived from this starting material and exploring its utility in generating compounds for a broader range of biological targets, including those relevant to cardiovascular and central nervous system disorders. The continued exploration of the chemical space accessible from this compound is a promising avenue for the discovery of the next generation of innovative medicines.

Navigating the Solubility Landscape of Methyl 4-chloro-3-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl 4-chloro-3-hydroxybenzoate in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a strong qualitative understanding based on the solubility of structurally similar compounds and outlines a comprehensive experimental protocol for determining quantitative solubility. This information is critical for applications such as purification, formulation development, and process chemistry.

Qualitative Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a polar phenolic hydroxyl group, a moderately polar ester group, and a non-polar chlorophenyl ring. This combination results in a nuanced solubility profile. Based on the behavior of analogous compounds like methyl 4-hydroxybenzoate and 4-chloro-3-hydroxybenzoic acid, the following qualitative solubility characteristics can be anticipated.

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Anticipated Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Freely Soluble | The hydroxyl group of the alcohols can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl and ester functionalities of the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble to Freely Soluble | The carbonyl group in ketones can act as a hydrogen bond acceptor, interacting with the phenolic hydroxyl group of the solute. |

| Esters | Ethyl Acetate | Soluble | "Like dissolves like" principle applies, with the ester functionality of the solvent interacting well with the ester group of the solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the phenolic hydroxyl group. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents can interact with the chlorophenyl ring and the ester group. |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Freely Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, enabling strong interactions with the solute. |

| Hydrocarbons | Hexane, Heptane, Toluene | Sparingly Soluble to Insoluble | The non-polar nature of these solvents does not favor interaction with the polar functional groups of the solute. |

| Water | Slightly Soluble | The presence of polar hydroxyl and ester groups allows for some interaction with water through hydrogen bonding, but the non-polar chlorophenyl ring limits overall solubility. |

Experimental Protocol for Quantitative Solubility Determination

To establish precise solubility data, a standardized experimental protocol is essential. The following details a robust method for determining the solubility of this compound in various organic solvents at different temperatures.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at specified temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 40 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Accurately weigh the vial containing the filtered solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

-

Calculate the solubility in terms of g/100 mL or other suitable units.

-

-

Chromatographic or Spectroscopic Analysis (Primary Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis method.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

-

Data Reporting:

-

Report the solubility data in a clear and organized table, specifying the solvent, temperature, and the determined solubility value with appropriate units (e.g., mg/mL, mol/L).

-

Visualization of Logical Workflow

For researchers, a key application of solubility data is the selection of an appropriate solvent system for recrystallization, a fundamental purification technique. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for Recrystallization Solvent Selection.

An In-depth Technical Guide to the Physical Properties of Methyl 4-chloro-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-hydroxybenzoate is a chemical compound with the molecular formula C₈H₇ClO₃. It belongs to the class of organic compounds known as benzoates, which are esters of benzoic acid. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols for their determination. The information presented is intended to support research and development activities in various scientific disciplines, including medicinal chemistry and material science.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in different environments and for designing experimental procedures.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | [1][2][3] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| Appearance | White solid | [2] |

| Melting Point | 108-110 °C | [2][4] |

| Boiling Point (Predicted) | 284.9 ± 20.0 °C | [2][4] |

| Density (Predicted) | 1.354 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 6.89 ± 0.18 | [4] |

| IUPAC Name | methyl 3-chloro-4-hydroxybenzoate | [1] |

| CAS Number | 3964-57-6 | [1][2][3] |

Appearance

This compound is a white solid at room temperature.[2]

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For this compound, a standard method for determining the melting point is using a melting point apparatus.

Protocol:

-

A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded. The range between these two temperatures is the melting point range.

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 3-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.[2]

Protocol:

-

3-chloro-4-hydroxybenzoic acid is dissolved in methanol.[2]

-

A catalytic amount of sulfuric acid is added to the solution.[2]

-

The reaction mixture is heated at 60 °C for 12 hours.[2]

-

After the reaction is complete, the methanol is removed under vacuum.[2]

-

The residue is partitioned between a saturated sodium bicarbonate solution and ethyl acetate.[2]

-

The organic layer containing the product is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield this compound as a white solid.[2]

Visualizations

The following diagrams illustrate key aspects of this compound's identification and synthesis.

Caption: Logical relationship of identifiers for this compound.

References

- 1. Methyl 3-chloro-4-hydroxybenzoate | C8H7ClO3 | CID 77580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 3-CHLORO-4-HYDROXYBENZOATE CAS#: 3964-57-6 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 3964-57-6 CAS MSDS (METHYL 3-CHLORO-4-HYDROXYBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Comprehensive Technical Guide to Methyl 4-chloro-3-hydroxybenzoate

This document provides a detailed overview of Methyl 4-chloro-3-hydroxybenzoate, a significant chemical intermediate in pharmaceutical research and development. It covers its chemical identity, physicochemical properties, and a standard laboratory-scale synthesis protocol.

Nomenclature

-

IUPAC Name: methyl 3-chloro-4-hydroxybenzoate[1]

-

Synonyms: 3-Chloro-4-hydroxybenzoic acid methyl ester, 4-Hydroxy-3-chlorobenzoic acid methyl ester, Methyl 3-chloro-4-hydroxy benzoate, Methyl 4-hydroxy-3-chlorobenzoate[1][2]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | [1][3] |

| Molecular Weight | 186.59 g/mol | [1] |

| Melting Point | 108-110 °C | [2][3] |

| Boiling Point (Predicted) | 284.9 ± 20.0 °C | [3] |

| Density (Predicted) | 1.354 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 6.89 ± 0.18 | [2][3] |

| Appearance | White to off-white solid | [2][3] |

| CAS Number | 3964-57-6 | [1][3] |

Experimental Protocol: Synthesis of this compound

The following protocol details a common method for the synthesis of this compound via Fischer esterification of 3-chloro-4-hydroxybenzoic acid.

Materials:

-

3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol)

-

Methanol (30 mL)

-

Sulfuric acid (3 mL, 56.3 mmol)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-chloro-4-hydroxybenzoic acid in methanol, add sulfuric acid.

-

Stir the reaction mixture at 60 °C for 12 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Partition the residue between saturated sodium bicarbonate solution and ethyl acetate.[3] Repeat the extraction with ethyl acetate twice more.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.[3]

Expected Yield: Approximately 0.9 g (83%) of methyl 3-chloro-4-hydroxybenzoate as a white solid.[3]

Applications in Drug Development

This compound serves as a key reagent in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of alkylidene hydrazides, which act as human glucagon receptor antagonists. These antagonists are investigated for their potential in treating hyperglycemia and diabetes.[3]

Diagrams

Synthesis Workflow of this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

References

- 1. Methyl 3-chloro-4-hydroxybenzoate | C8H7ClO3 | CID 77580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3964-57-6 CAS MSDS (METHYL 3-CHLORO-4-HYDROXYBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. METHYL 3-CHLORO-4-HYDROXYBENZOATE CAS#: 3964-57-6 [m.chemicalbook.com]

Navigating the Safety Profile of Methyl 4-chloro-3-hydroxybenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

A Note on Data Availability

One supplier notes that Methyl 4-chloro-3-hydroxybenzoate is a solid with a melting point of approximately 100-101 °C and is offered at a purity of 97% or higher.[1] It is highlighted as a versatile reagent, particularly in the synthesis of antidepressants.[1]

Core Safety and Hazard Information (Data for Methyl 3-chloro-4-hydroxybenzoate, CAS: 3964-57-6)

This chemical is considered hazardous and requires careful handling in a laboratory setting.[2]

Hazard Identification and Classification:

According to the 2012 OSHA Hazard Communication Standard, Methyl 3-chloro-4-hydroxybenzoate is classified as follows:

-

Skin Corrosion/Irritation: Category 2[2]

-

Serious Eye Damage/Eye Irritation: Category 2[2]

-

Specific target organ toxicity (single exposure): Category 3 (Targeting the respiratory system)[2]

Signal Word: Warning[2]

Hazard Statements:

GHS Pictograms:

Caption: GHS pictogram for skin, eye, and respiratory irritation.

Quantitative Data Summary

The following tables summarize the key quantitative data available for Methyl 3-chloro-4-hydroxybenzoate.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| Physical State | Solid[2] |

| Melting Point | 106 - 107 °C / 222.8 - 224.6 °F[2] |

| Boiling Point | Not available |

| Flash Point | Not available |

| Solubility | No information available |

Table 2: Toxicological Information

| Endpoint | Result |

| Acute Toxicity | No specific data available, but classified as causing skin, eye, and respiratory irritation.[2][3] |

| Carcinogenicity | No information available |

| Mutagenicity | No information available |

| Teratogenicity | No information available |

Experimental Protocols

General Laboratory Handling and Safety Workflow

A standardized workflow should be adopted when handling this compound and its isomers to minimize exposure and ensure a safe working environment.

Caption: Standard laboratory workflow for handling chemical reagents.

Synthesis of Methyl 3-chloro-4-hydroxybenzoate

The following is a representative experimental protocol for the synthesis of the related isomer, Methyl 3-chloro-4-hydroxybenzoate.[4] This procedure involves the use of strong acids and requires appropriate safety measures.

Materials:

-

3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol)

-

Methanol (30 mL)

-

Sulfuric acid (3 mL, 56.3 mmol)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-chloro-4-hydroxybenzoic acid in methanol, add sulfuric acid.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, remove the methanol under vacuum.

-

Partition the residue between saturated sodium bicarbonate solution and ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the product.

Hazard Communication and First Aid

A clear understanding of the immediate actions to take in case of exposure is critical.

Caption: Summary of hazards and corresponding first aid measures.

Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: Use in a well-ventilated area. A particle filter respirator is recommended if dust is generated.[2]

Handling:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid breathing dust.[2]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[2]

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: None known under normal use.[2]

-

Hazardous Polymerization: Does not occur.[2]

This guide provides a foundational understanding of the potential hazards and safe handling practices for this compound, primarily based on data from its isomer. Researchers, scientists, and drug development professionals are strongly encouraged to seek out more specific safety information as it becomes available and to always perform a thorough risk assessment before commencing any work with this compound.

References

An In-depth Technical Guide to Methyl 4-chloro-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-hydroxybenzoate is an organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its versatile structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including those with potential therapeutic applications such as antidepressants and kinase inhibitors. While the exact date of its initial discovery is not prominently documented, its utility as a chemical building block has been noted in scientific literature and patents, particularly in the context of synthesizing novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound (CAS Number: 166272-81-7) is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | N/A |

| Molecular Weight | 186.59 g/mol | [1] |

| Melting Point | 100-101 °C | [2] |

| Boiling Point | 288.3±20.0 °C (Predicted) | [2] |

| pKa | 7.68±0.10 (Predicted) | [2] |

| Appearance | Light brown to brown solid | [2] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2] |

Synthesis of this compound

There are several documented methods for the synthesis of this compound. The following protocols provide detailed experimental procedures for two common approaches.

Experimental Protocol 1: Esterification of 4-chloro-3-hydroxybenzoic acid with Thionyl Chloride

This method involves the esterification of 4-chloro-3-hydroxybenzoic acid using methanol in the presence of thionyl chloride.

Materials:

-

4-chloro-3-hydroxybenzoic acid (4.4 g, 25.50 mmol)

-

Methanol (100 mL)

-

Thionyl chloride (6 g)

-

Hexane (50 mL)

Procedure:

-

Dissolve 4-chloro-3-hydroxybenzoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add thionyl chloride dropwise to the solution.

-

Heat the reaction mixture to 70 °C and stir for 2 hours.[2]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

-

Upon completion, concentrate the reaction solution under reduced pressure to remove the solvent.

-

Dilute the concentrated residue with hexane to precipitate the product.[2]

-

Collect the precipitated solid by filtration.

-

Dry the solid product in an oven under reduced pressure to yield this compound.

Yield: 4 g (84%)[2]

Experimental Protocol 2: Acid-Catalyzed Esterification

This protocol utilizes sulfuric acid as a catalyst for the esterification reaction.

Materials:

-

4-chloro-3-hydroxybenzoic acid (690 mg, 4.00 mmol)

-

Methanol (8.0 mL)

-

Sulfuric acid (10 µL, 0.20 mmol)

-

Aqueous sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

To a stirred solution of 4-chloro-3-hydroxybenzoic acid in methanol, add sulfuric acid.

-

Heat the mixture at 75 °C for 14 hours.[3]

-

Concentrate the mixture and cool the residue to 0 °C.

-

Neutralize the residue with aqueous sodium bicarbonate solution.

-

Extract the mixture twice with ethyl acetate.[3]

-

Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the product.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the esterification of 4-chloro-3-hydroxybenzoic acid.

Analytical Data

The characterization of this compound is typically performed using various spectroscopic methods.

-

¹H NMR (300 MHz, DMSO-d₆): δ 10.69 (s, 1H, OH), 7.55 (d, J=2.10 Hz, 1H, ArH), 7.49 (d, J=8.40 Hz, 1H, ArH), 7.36-7.40 (m, 1H, ArH), 3.83-3.85 (d, J=8.40Hz, 3H, OCH₃).[2]

-

Mass Spectrometry (LC/MS, ESI): m/z: [M+H]⁺ 187.0.[2] The fragmentation patterns from GC-MS analysis have also been reported to match spectra in the NIST database.[4]

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the preparation of selective inhibitors of Tie-2 kinase, a receptor tyrosine kinase involved in angiogenesis.

Role in the Synthesis of Tie-2 Kinase Inhibitors

The precursor to this compound, 4-Chloro-3-hydroxybenzoic Acid, is utilized in the synthesis of highly selective Tie-2 kinase inhibitors, which are investigated for their potential in cancer therapy. The structural features of this compound make it amenable to further chemical modifications to build the complex molecular architectures required for potent and selective kinase inhibition.

Tie-2 Kinase Signaling Pathway

The Tie-2 signaling pathway plays a crucial role in the regulation of endothelial cell survival, proliferation, and migration, which are key processes in angiogenesis (the formation of new blood vessels). Aberrant angiogenesis is a hallmark of cancer, as tumors require a blood supply to grow and metastasize. Inhibiting Tie-2 kinase is therefore a promising strategy for anti-cancer therapy.

The pathway is activated by the binding of angiopoietin ligands (Ang1 and Ang2) to the Tie-2 receptor. This leads to the autophosphorylation of the intracellular kinase domain of Tie-2, which in turn triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways promote cell survival and proliferation.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmacologically active compounds. Its straightforward synthesis and well-defined chemical properties make it a readily accessible building block for drug discovery and development, particularly in the pursuit of novel kinase inhibitors for cancer therapy. This guide has provided a detailed overview of its synthesis, properties, and a key application, offering a valuable resource for researchers in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-CHLORO-3-HYDROXY-BENZOIC ACID METHYL ESTER | 166272-81-7 [chemicalbook.com]

- 3. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]

- 4. In Vivo Chemiluminescent Imaging Agents for Nitroreductase and Tissue Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Methyl 4-chloro-3-hydroxybenzoate: A Versatile Building Block in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-hydroxybenzoate is a substituted aromatic compound that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive hydroxyl group, a chlorine atom, and a methyl ester, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a focus on its application in the synthesis of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1) inhibitors and its potential role in the development of novel antidepressants.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 166272-81-7 | |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 100-101 °C | [1] |

| Purity | ≥97% | [1] |

Applications in Medicinal Chemistry

Inhibitors of MAP4K1 for Immuno-oncology

Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), is a negative regulator of T-cell signaling and has emerged as a promising target for cancer immunotherapy. Inhibition of MAP4K1 can enhance T-cell activation and improve anti-tumor immune responses. This compound has been utilized as a key intermediate in the synthesis of novel MAP4K1 inhibitors.

This protocol describes the synthesis of a key intermediate in the development of novel MAP4K1 inhibitors, as detailed in patent WO2018215668A1. The reaction involves a nucleophilic aromatic substitution where the hydroxyl group of this compound displaces a chlorine atom on a pyrimido[5,4-b][2][3]oxazine core.

Reaction Scheme:

Materials:

-

This compound (Intermediate B1)

-

tert-butyl 4-chloro-6H-pyrimido[5,4-b][2][3]oxazine-8(7H)-carboxylate (Intermediate A1)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure: [4]

-

To a stirred solution of this compound (226 mg, 1.21 mmol) and tert-butyl 4-chloro-6H-pyrimido[5,4-b][2][3]oxazine-8(7H)-carboxylate (300 mg, 1.10 mmol) in DMF (10 mL), add cesium carbonate (540 mg, 1.65 mmol).

-

Heat the reaction mixture to 130 °C and stir for 3 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

The resulting mixture containing the desired product can be used in the next synthetic step or purified by standard chromatographic techniques.

While the patent WO2018215668A1 does not provide specific IC50 values for the final compounds derived from this intermediate, related research on MAP4K1 inhibitors from the same assignee (Pfizer) demonstrates the high potency of this class of molecules. An exemplified compound from a related patent (WO 2021224818) inhibited full-length autophosphorylated recombinant human MAP4K1 activity with a Ki of 0.002 and 0.0004 µM in two different assays.[5] It also suppressed MAP4K1-mediated phosphorylation of SLP76 in Jurkat cells with an IC50 of 0.04 µM.[5]

The diagram below illustrates the role of MAP4K1 in T-cell receptor signaling and the mechanism of action of MAP4K1 inhibitors.

Potential in the Synthesis of Novel Antidepressants

This compound is also a potential building block for the synthesis of novel antidepressants, particularly those with a dual mechanism of action, such as combined serotonin reuptake inhibition and 5-HT1A receptor antagonism. Patent literature discloses the use of this compound as an intermediate in the preparation of 3-amino chroman and 2-amino tetralin derivatives, which are scaffolds for this class of antidepressants.

The following diagram outlines a plausible synthetic workflow for utilizing this compound in the synthesis of a 3-aminochroman derivative with potential antidepressant activity, based on the intermediate described in patent WO2005012291A1.

For 3-aminochroman derivatives, structure-activity relationship studies have revealed key features for dual affinity at the serotonin transporter (SERT) and the 5-HT1A receptor.[6] These include:

-

Stereochemistry at the 3-position of the chroman ring: This is crucial for 5-HT1A receptor antagonism.

-

Substitution on the basic nitrogen: Bulky groups, such as a cyclobutyl moiety, can be important for 5-HT1A antagonist activity.

-

The nature of the linker and the second pharmacophore: These elements significantly influence the affinity for both targets.

While a complete synthetic route and biological data for a specific antidepressant derived from this compound are not yet publicly available in a consolidated form, the existing patent literature provides a strong rationale for its use in this therapeutic area.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its utility has been demonstrated in the synthesis of potent MAP4K1 inhibitors for immuno-oncology and it holds significant promise for the development of novel dual-acting antidepressants. The provided protocols and conceptual workflows offer a starting point for researchers to explore the potential of this compound in their drug discovery programs.

References

- 1. Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel pyridyl-fused 3-amino chroman derivatives with dual action at serotonin transporter and 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. | BioWorld [bioworld.com]

- 6. Advances toward new antidepressants with dual serotonin transporter and 5-HT1A receptor affinity within a class of 3-aminochroman derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Synthesis of a Viloxazine Precursor from Methyl 4-chloro-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 2-[(2-ethoxyphenoxy)methyl]morpholine, a key intermediate in the production of the antidepressant drug Viloxazine, starting from Methyl 4-chloro-3-hydroxybenzoate. This document outlines the synthetic strategy, experimental procedures, and quantitative data for each step.

Introduction

This compound is a versatile aromatic building block in medicinal chemistry. Its substituted phenolic structure allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex pharmaceutical intermediates. This protocol details a plausible synthetic route to a precursor of Viloxazine, a selective norepinephrine reuptake inhibitor used in the treatment of depression and attention deficit hyperactivity disorder (ADHD).

The overall synthetic strategy involves a four-step process:

-

Hydrolysis of the methyl ester in this compound to yield 4-chloro-3-hydroxybenzoic acid.

-

Decarboxylation of 4-chloro-3-hydroxybenzoic acid to produce 3-chlorophenol.

-

Conversion of 3-chlorophenol to 2-ethoxyphenol. This is a challenging transformation that may require a two-step process involving hydroxylation to a catechol intermediate followed by selective O-ethylation.

-

Synthesis of 2-[(2-ethoxyphenoxy)methyl]morpholine from 2-ethoxyphenol.

Synthetic Pathway Overview

Caption: Overall synthetic pathway from this compound to the Viloxazine precursor.

Experimental Protocols

Step 1: Hydrolysis of this compound to 4-chloro-3-hydroxybenzoic acid

Objective: To hydrolyze the methyl ester of the starting material to the corresponding carboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water (H₂O)

-

Ethanol (optional, as co-solvent)

Procedure:

-

Dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 2 M). An optional co-solvent like ethanol can be used to aid solubility.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid (e.g., 2 M) until a precipitate is formed (typically pH 2-3).

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Dry the product, 4-chloro-3-hydroxybenzoic acid, under vacuum.

Quantitative Data:

| Parameter | Value |

| Typical Yield | >90% |

| Reaction Time | 2-4 hours |

| Purity | High, can be further purified by recrystallization if needed. |

Step 2: Decarboxylation of 4-chloro-3-hydroxybenzoic acid to 3-chlorophenol

Objective: To remove the carboxylic acid group to form 3-chlorophenol.

Materials:

-

4-chloro-3-hydroxybenzoic acid

-

Copper catalyst (e.g., copper(I) oxide)

-

High-boiling solvent (e.g., quinoline, N-methyl-2-pyrrolidone)

Procedure:

-

In a round-bottom flask, combine 4-chloro-3-hydroxybenzoic acid and a catalytic amount of copper(I) oxide in a high-boiling solvent like quinoline.

-

Heat the reaction mixture to a high temperature (typically 180-220 °C) and monitor the evolution of carbon dioxide.

-

Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction.

-

Cool the reaction mixture and dilute it with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with an acidic solution (e.g., 1 M HCl) to remove the quinoline.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 3-chlorophenol.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-80% |

| Reaction Time | 2-6 hours |

| Purity | >95% after purification |

Step 3: Conversion of 3-chlorophenol to 2-ethoxyphenol

This conversion is a non-trivial step and may proceed via a two-step sequence involving hydroxylation followed by selective O-ethylation.

3a. Hydroxylation of 3-chlorophenol to 3-chlorocatechol (Plausible Intermediate)

Objective: To introduce a second hydroxyl group ortho to the existing one.

Materials:

-

3-chlorophenol

-

Hydrogen peroxide (H₂O₂)

-

Acid catalyst (e.g., a strong acid)

Procedure:

-

This reaction is typically carried out using a strong acid catalyst. The phenolic substrate is mixed with a hydrogen peroxide solution in the presence of the acid.

-

The reaction mixture is carefully heated and monitored.

-

Work-up would involve neutralization and extraction of the product.

3b. Selective O-ethylation of 3-chlorocatechol to 2-ethoxy-3-chlorophenol

Objective: To selectively ethylate one of the hydroxyl groups.

Materials:

-

3-chlorocatechol

-

Ethylating agent (e.g., diethyl sulfate, ethyl bromide)

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., acetone, ethanol)

Procedure (Williamson Ether Synthesis):

-

Dissolve 3-chlorocatechol in a suitable solvent and add a base to deprotonate one of the hydroxyl groups.

-

Add the ethylating agent dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the mixture and remove the solvent.

-

Dissolve the residue in water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the product by column chromatography.

Note: An alternative to this multi-step conversion would be a direct, though likely complex, nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group, followed by O-ethylation. However, such a direct hydroxylation of an unactivated aryl chloride is challenging. A more established industrial route to 2-ethoxyphenol starts from catechol.

Step 4: Synthesis of 2-[(2-ethoxyphenoxy)methyl]morpholine from 2-ethoxyphenol

Objective: To construct the morpholine ring onto the 2-ethoxyphenol backbone.

Materials:

-

2-ethoxyphenol

-

Epichlorohydrin

-

2-Aminoethyl hydrogen sulfate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

Epoxide Formation: React 2-ethoxyphenol with epichlorohydrin in the presence of a base to form 1-(2-ethoxyphenoxy)-2,3-epoxypropane.

-

Ring Formation: A mixture of the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane, 2-aminoethyl hydrogen sulfate, sodium hydroxide, ethanol, and water is stirred at around 60°C for several hours.[1]

-

Upon completion, the reaction mixture is evaporated to dryness.

-

The residue is dissolved in water and extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are dried and concentrated to yield the crude product.

-

The crude product can be further purified by conversion to its hydrochloride salt and recrystallization.

Quantitative Data:

| Parameter | Value |

| Typical Yield | Moderate to good |

| Reaction Time | ~18 hours for the ring formation step[1] |

| Purity | Pharmaceutical grade after purification |

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of the Viloxazine precursor.

Summary of Quantitative Data

| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity |

| 1 | 4-chloro-3-hydroxybenzoic acid | This compound | NaOH, HCl | >90% | High |

| 2 | 3-chlorophenol | 4-chloro-3-hydroxybenzoic acid | Copper catalyst | 60-80% | >95% |

| 3 | 2-ethoxyphenol | 3-chlorophenol | H₂O₂, Ethylating agent, Base | Variable | Variable |

| 4 | 2-[(2-ethoxyphenoxy)methyl]morpholine | 2-ethoxyphenol | Epichlorohydrin, 2-Aminoethyl hydrogen sulfate | Moderate-Good | Pharmaceutical Grade |

Conclusion

This collection of application notes provides a comprehensive guide for the synthesis of a key Viloxazine precursor from this compound. The described protocols and data serve as a valuable resource for researchers and professionals in the field of pharmaceutical development. It is important to note that the conversion of 3-chlorophenol to 2-ethoxyphenol is a critical and potentially low-yielding step that may require significant optimization. All experimental work should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

References

The Pivotal Role of Methyl 4-chloro-3-hydroxybenzoate in the Synthesis of Novel EGFR Inhibitors: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the strategic application of Methyl 4-chloro-3-hydroxybenzoate in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. While direct synthesis pathways starting from this specific molecule are not extensively documented in mainstream literature, its structural motifs are highly relevant to the pharmacophore of numerous established and experimental EGFR inhibitors. This guide presents a plausible, multi-step synthetic protocol to a novel quinazoline-based EGFR inhibitor, leveraging established chemical transformations from the synthesis of related compounds. Detailed experimental procedures, quantitative biological data of analogous compounds, and visual diagrams of the EGFR signaling pathway and synthetic workflow are provided to support researchers in the design and execution of their drug discovery programs.

Introduction to EGFR and Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling cascade, often due to mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3] This has made EGFR a prime target for the development of targeted cancer therapies. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular kinase domain of EGFR have shown significant clinical success. Prominent examples include Gefitinib, Erlotinib, and Lapatinib. The core structure of many of these inhibitors is the quinazoline scaffold, which serves as a versatile template for inhibitor design.

Synthetic Strategy: From this compound to a Quinazoline Core

The synthesis of a quinazoline-based EGFR inhibitor from this compound necessitates a series of strategic chemical transformations. The proposed synthetic route, illustrated below, is adapted from established methodologies for the synthesis of Gefitinib and other related quinazoline derivatives. The key steps involve the introduction of a nitro group, reduction to an amine, and subsequent cyclization to form the quinazoline ring system.

Caption: Proposed synthetic workflow for an EGFR inhibitor.

Experimental Protocols

The following protocols are adapted from analogous syntheses of quinazoline-based EGFR inhibitors and are provided as a guide for the synthesis of a novel inhibitor from this compound.

Step 1: Nitration of this compound

Objective: To introduce a nitro group ortho to the hydroxyl group, a key step in forming the aniline precursor for quinazoline synthesis.

Procedure:

-

To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

-

Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-chloro-5-hydroxy-2-nitrobenzoate.

Step 2: O-Alkylation with Propargyl Bromide

Objective: To introduce a propargyl group, which can be a key pharmacophoric element or a handle for further modification.

Procedure:

-

To a solution of Methyl 4-chloro-5-hydroxy-2-nitrobenzoate (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

-

Add propargyl bromide (1.2 eq) dropwise and reflux the mixture for 12 hours.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain Methyl 4-chloro-5-(prop-2-yn-1-yloxy)-2-nitrobenzoate.

Step 3: Reduction of the Nitro Group

Objective: To reduce the nitro group to an amine, which is essential for the subsequent cyclization step.

Procedure:

-

To a stirred suspension of Methyl 4-chloro-5-(prop-2-yn-1-yloxy)-2-nitrobenzoate (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (4.0 eq) followed by iron powder (5.0 eq).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and filter through a pad of Celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield Methyl 2-amino-4-chloro-5-(prop-2-yn-1-yloxy)benzoate.

Step 4: Cyclization to the Quinazolinone Core

Objective: To construct the core quinazoline ring system.

Procedure:

-

Heat a mixture of Methyl 2-amino-4-chloro-5-(prop-2-yn-1-yloxy)benzoate (1.0 eq) in formamide to 150 °C for 6 hours.

-

Cool the reaction mixture and add water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 7-Chloro-6-(prop-2-yn-1-yloxy)quinazolin-4(3H)-one.

Step 5: Chlorination of the Quinazolinone

Objective: To activate the 4-position of the quinazoline ring for nucleophilic substitution.

Procedure:

-

Suspend 7-Chloro-6-(prop-2-yn-1-yloxy)quinazolin-4(3H)-one (1.0 eq) in thionyl chloride and add a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 3 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

Triturate the residue with diethyl ether to obtain 4,7-Dichloro-6-(prop-2-yn-1-yloxy)quinazoline as a solid.

Step 6: Nucleophilic Aromatic Substitution

Objective: To couple the quinazoline core with a substituted aniline, a common feature of many EGFR inhibitors.

Procedure:

-

To a solution of 4,7-Dichloro-6-(prop-2-yn-1-yloxy)quinazoline (1.0 eq) in isopropanol, add the desired substituted aniline (e.g., 3-ethynylaniline) (1.1 eq).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with isopropanol and dry to obtain the final EGFR inhibitor.

Quantitative Data: Potency of Representative EGFR Inhibitors